![molecular formula C26H27N B14277102 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine CAS No. 136534-63-9](/img/structure/B14277102.png)
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine is an organic compound characterized by the presence of two naphthalene rings connected through a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method involves the alkylation of naphthalene with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Naphthalen-2-yl)acrylic acid ethyl ester
- 3-(Naphthalen-2-yl)acrylic acid
- 1-Naphthalen-2-yl-propan-1-one
Uniqueness
Compared to similar compounds, 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine stands out due to its unique structural arrangement, which imparts distinct chemical and biological properties. Its dual naphthalene rings connected through a propylamine chain provide a versatile framework for various applications in research and industry.
Properties
CAS No. |
136534-63-9 |
|---|---|
Molecular Formula |
C26H27N |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-naphthalen-2-yl-N-(3-naphthalen-2-ylpropyl)propan-1-amine |
InChI |
InChI=1S/C26H27N/c1-3-11-25-19-21(13-15-23(25)9-1)7-5-17-27-18-6-8-22-14-16-24-10-2-4-12-26(24)20-22/h1-4,9-16,19-20,27H,5-8,17-18H2 |
InChI Key |
PNZBBCOHCXRNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCNCCCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


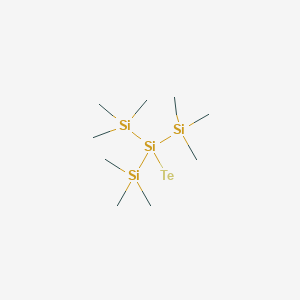


![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)
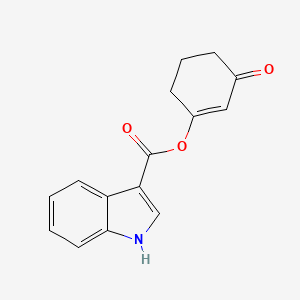

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
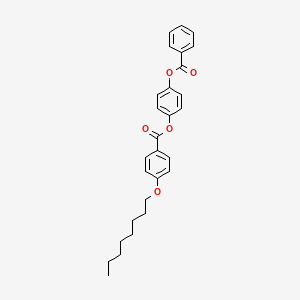
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
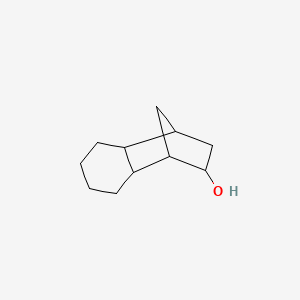
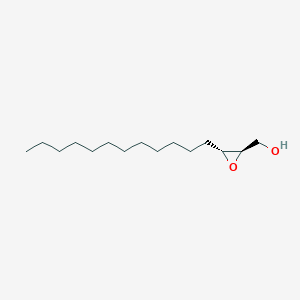
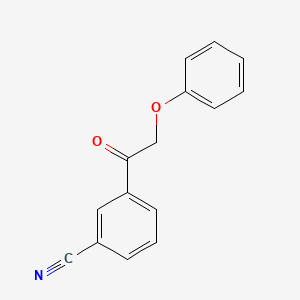
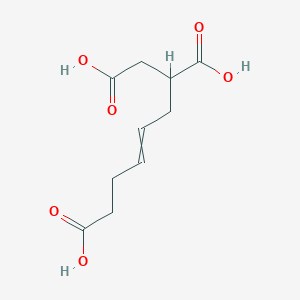
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
